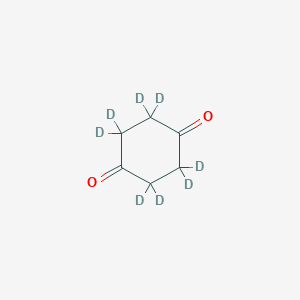

1,4-Cyclohexandiond-d8

Übersicht

Beschreibung

1,4-Cyclohexanedione (CHD) is an organic compound that undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .

Synthesis Analysis

1,4-Cyclohexanedione-d8 is available as a custom synthesis . A highly selective, scalable, and continuous-flow process has been developed for the liquid-phase dehydrogenation of 1,4-cyclohexanedione to hydroquinone in a millimetre-scale structured multichannel reactor .

Molecular Structure Analysis

The molecular formula of 1,4-Cyclohexanedione is C6H8O2 . The 1,4-Cyclohexanedione molecule contains a total of 16 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, and 2 ketones (aliphatic) .

Chemical Reactions Analysis

1,4-Cyclohexanedione (CHD) undergoes uncatalyzed oscillatory reactions during oxidation by acidic bromate in nitric acid and sulfuric acid solution . It reacts with acidic bromate to form 1,4-dihydroxybenzene which on further oxidation and bromination yields 1,4-benzoquinone and bromoorganics .

Physical and Chemical Properties Analysis

1,4-Cyclohexanedione has a density of 1.1±0.1 g/cm3, a boiling point of 226.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Hochleistungs-Produktion von 1,4-Cyclohexandiol und 1,4-Cyclohexandiamin

Wissenschaftler haben eine katalytische Methode entwickelt, um Buchenlignin-Derivate, Dimere und Oligomere, in wohldefiniertes 1,4-Cyclohexandiol und 1,4-Cyclohexandiamin umzuwandeln . Diese Verbindungen haben eine große industrielle Bedeutung als Monomere für die Polymersynthese sowie als pharmazeutische Bausteine .

Monomer für die Polymersynthese

1,4-Cyclohexandiond-d8 ist nützlich als Monomer zur Herstellung von Polycarbonaten, Polyethern und Polyestern . Dazu gehören kratzfeste Beschichtungen und supramolekulare Assoziationen aufgrund der ausgeprägten cis/trans-Isomerie dieses Moleküls .

Pharmazeutische Bausteine

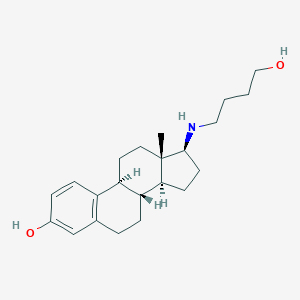

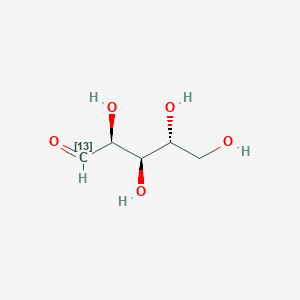

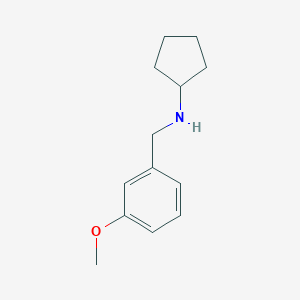

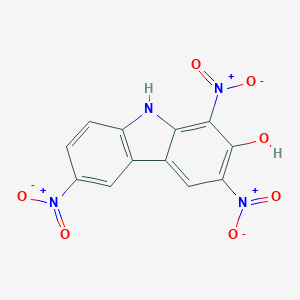

This compound dient als direkter synthetischer Vorläufer für eine Reihe von Pharmazeutika, typischerweise durch die Funktionalisierung einer oder beider Hydroxylgruppen . Zum Beispiel wird es in den Synthesewegen zu Phenylcyclohexylcarboxamiden, Dihydroartemisinin und Derivaten sowie Verbindungen mit ausgeprägten Antikrebs-Eigenschaften verwendet .

Produktion von 1,4-Cyclohexandiond

This compound ist auch der wichtigste industrielle Vorläufer für 1,4-Cyclohexandiond , ein hochvielseitiges Plattformmolekül für die Herstellung von Pharmazeutika wie dem Analgetikum Cebranopadol .

Herstellung von Polyamiden und Polyimiden

Diamine wie this compound werden zur Herstellung von Polyamiden und Polyimiden verwendet . Dies sind Arten von Polymeren, die eine große Bandbreite an Anwendungen in verschiedenen Industrien haben.

Herstellung von Polyharnstoffen und Polyurethanen

This compound wird auch zur Herstellung von Polyharnstoffen und Polyurethanen verwendet

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,4-Cyclohexanedione-d8 is primarily used in the dehydrogenation process . The primary target of this compound is the dehydrogenation reaction . This reaction is crucial in the formation of highly valuable ketones, aldehydes, and aromatic compounds from renewable feedstock .

Mode of Action

The mode of action of 1,4-Cyclohexanedione-d8 involves its interaction with a catalyst in a dehydrogenation process . The compound undergoes a reaction in the presence of a 10 wt% Pd/C catalyst . This reaction leads to the transformation of 1,4-Cyclohexanedione-d8 into hydroquinone .

Biochemical Pathways

The biochemical pathway affected by 1,4-Cyclohexanedione-d8 is the dehydrogenation pathway . This pathway is responsible for the conversion of 1,4-Cyclohexanedione-d8 into hydroquinone . The downstream effects of this pathway include the production of highly valuable ketones, aldehydes, and aromatic compounds .

Pharmacokinetics

The compound’s adme properties would likely be influenced by factors such as its molecular weight (1121265 g/mol) and its chemical structure . These properties could impact the compound’s bioavailability.

Result of Action

The result of the action of 1,4-Cyclohexanedione-d8 is the production of hydroquinone . This compound is produced through a highly selective and scalable continuous-flow process . The process results in almost complete conversion (>99%) with very high selectivity (>99%) and yield (>98%) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1,4-Cyclohexanedione-d8. For instance, the dehydrogenation reaction of 1,4-Cyclohexanedione-d8 is strongly influenced by temperature and liquid feed flow . These factors significantly affect the conversion and selectivity of the reaction .

Biochemische Analyse

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

1,4-Cyclohexanedione-d8 is involved in various metabolic pathways, interacting with several enzymes and cofactors .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriocyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZFGQYXRKMVFG-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)C(C(C(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434031 | |

| Record name | 1,4-Cyclohexanedione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23034-25-5 | |

| Record name | 1,4-Cyclohexanedione-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

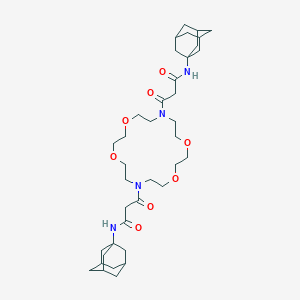

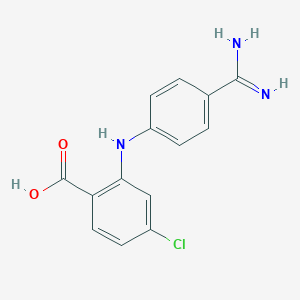

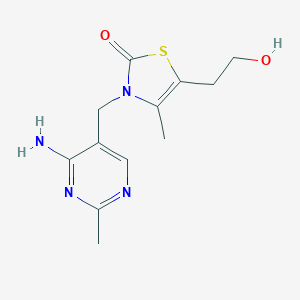

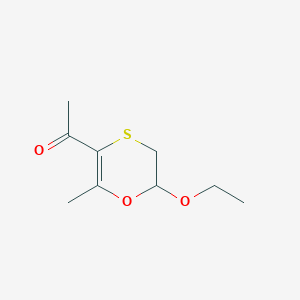

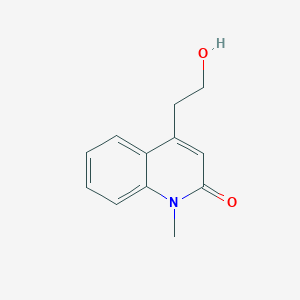

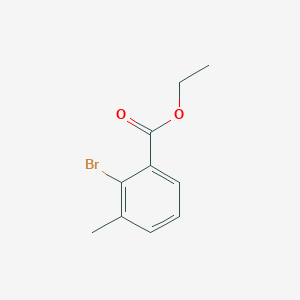

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl-](/img/structure/B117961.png)